molecular formula C10H8N2O2 B1610566 5-Methyl-6-nitroquinoline CAS No. 65745-70-2

5-Methyl-6-nitroquinoline

Cat. No.: B1610566
CAS No.: 65745-70-2
M. Wt: 188.18 g/mol
InChI Key: FLXLJDXYCHLQFQ-UHFFFAOYSA-N
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Description

5-Methyl-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H8N2O2 It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound The structure of this compound consists of a quinoline core with a methyl group at the 5-position and a nitro group at the 6-position

Scientific Research Applications

5-Methyl-6-nitroquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving quinoline derivatives.

Mechanism of Action

While the specific mechanism of action for 6-Methyl-5-nitroquinoline is not explicitly mentioned in the search results, similar compounds like Nitroxoline have been found to have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth .

Safety and Hazards

When handling 6-Methyl-5-nitroquinoline, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation, and to avoid dust formation .

Future Directions

The future directions for 6-Methyl-5-nitroquinoline could involve further exploration of its potential applications in medicinal chemistry and as a building block for more complex chemical syntheses. Additionally, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-nitroquinoline can be achieved through several methods. One common approach involves the nitration of 5-methylquinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-6-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as cyanide ions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Cyanide ions, dimethyl sulfoxide as solvent.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 5-Methyl-6-aminoquinoline.

    Substitution: 5-Cyano-6-nitroquinoline.

    Oxidation: 5-Carboxy-6-nitroquinoline.

Comparison with Similar Compounds

    6-Methyl-5-nitroquinoline: Similar structure but with different positioning of the methyl and nitro groups.

    5-Nitroquinoline: Lacks the methyl group, affecting its reactivity and applications.

    6-Nitroquinoline:

Uniqueness: 5-Methyl-6-nitroquinoline is unique due to the specific positioning of the methyl and nitro groups, which influences its chemical reactivity and potential applications. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups in the quinoline ring system provides a distinct electronic environment, making it valuable for various synthetic and research purposes.

Properties

IUPAC Name

5-methyl-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-8-3-2-6-11-9(8)4-5-10(7)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXLJDXYCHLQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494293
Record name 5-Methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65745-70-2
Record name 5-Methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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